molecular formula C24H26BrP B044559 Cyclohexyltriphenylphosphonium bromide CAS No. 7333-51-9

Cyclohexyltriphenylphosphonium bromide

Cat. No. B044559
CAS RN: 7333-51-9
M. Wt: 425.3 g/mol
InChI Key: QRAKRDZMIONMRZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyltriphenylphosphonium bromide is a chemical compound with the CAS Number 7333-51-9 . Its linear formula is C24H26P.Br . The molecular weight of this compound is 425.35 .


Molecular Structure Analysis

The molecular structure of Cyclohexyltriphenylphosphonium bromide consists of a cyclohexyl group and three phenyl groups attached to a phosphorus atom, and a bromide ion . The InChI code for this compound is 1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 .

Scientific Research Applications

  • Corrosion Inhibition : CHTPB exhibits superior corrosion inhibition potential for mild steel in acidic environments, outperforming cyclopentyl triphenylphosphonium bromide (CPTPB). This is significant for developing environmentally sustainable corrosion inhibitors (Goyal et al., 2021).

  • Organic Synthesis : In organic chemistry, compounds similar to CHTPB, such as cyclopropyltriphenylphosphonium bromide and acetonyltriphenylphosphonium bromide (ATPB), are used as catalysts and intermediates. ATPB, for example, catalyzes the cyclotrimerization of aliphatic aldehydes under solvent-free conditions (Hon & Lee, 2001).

  • Antimicrobial Activity : Certain derivatives of phosphonium bromides, like those in the carboxylate phosphabetaine family, show broad-spectrum antibacterial activity against various bacteria and yeast (Galkina et al., 2013).

  • Photoredox Catalysis : Analogous compounds, such as (Difluoromethyl)triphenylphosphonium bromide, are used in photoredox-catalyzed bromodifluoromethylation of alkenes. This process occurs under visible light conditions and leads to the selective formation of bromodifluoromethylated products (Lin et al., 2016).

  • Dual-Functional Antibacterial/Antiviral Activity : Quaternary phosphonium-type cationic polyacrylamides, which are related to CHTPB, exhibit both antibacterial and antiviral activities. These properties make them promising additives for hygiene products and water treatment processes (Xue et al., 2014).

Safety And Hazards

Cyclohexyltriphenylphosphonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

cyclohexyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAKRDZMIONMRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994055
Record name Cyclohexyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyltriphenylphosphonium bromide

CAS RN

7333-51-9
Record name Cyclohexyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7333-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Cyclohexyltriphenylphosphonium bromide
Reactant of Route 3
Cyclohexyltriphenylphosphonium bromide
Reactant of Route 4
Cyclohexyltriphenylphosphonium bromide
Reactant of Route 5
Cyclohexyltriphenylphosphonium bromide
Reactant of Route 6
Cyclohexyltriphenylphosphonium bromide

Citations

For This Compound
36
Citations
SO Grim, JH Ambrus - The Journal of Organic Chemistry, 1968 - ACS Publications
We report here the ultraviolet-visible spectra in hexane solution of seven of these air-sensitive com-pounds (Table I). Each of the spectra consists of two main absorptions in theregion (…
Number of citations: 22 pubs.acs.org
JS Clark, F Romiti, KF Hogg, M Hamid, S Richter - 2015 - core.ac.uk
… n-BuLi (10.3 mL of a 2.5 M solution in hexanes, 25.8 mmol) was added dropwise to a suspension of cyclohexyltriphenylphosphonium bromide (11.0 g, 25.9 mmol) in THF (25 mL) at 0 C …
Number of citations: 0 core.ac.uk
E Dyer, RA Dunbar - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
… were prepared by alkaline decomposition's of the corresponding alkyltriphenylphosphonium bromides; these were purchased except for the cyclohexyltriphenylphosphonium bromide, …
Number of citations: 11 onlinelibrary.wiley.com
RA Dunbar - 1967 - search.proquest.com
… Cyclohexyltriphenylphosphonium Bromide ..104 … Preparation of Cyclohexyltriphenylphosphonium Bromide …
Number of citations: 2 search.proquest.com
JR Del Valle, M Goodman - The Journal of Organic Chemistry, 2003 - ACS Publications
… As expected, attempts to react 6 with the ylide derived from cyclohexyltriphenylphosphonium bromide failed to give any of the tetrasubstituted olefin. Compounds 7b−f were used in …
Number of citations: 83 pubs.acs.org
M Goyal, S Kumar, L Guo, SH Alrefaee… - Journal of the Taiwan …, 2021 - Elsevier
Background: Corrosion mitigation potential of environmental sustainable cycloalkyltriphenylphosphonium based ionic liquids, namely, cyclopentyltriphenylphosphonium …
Number of citations: 5 www.sciencedirect.com
DJ McLennan - Journal of the Chemical Society, Perkin Transactions 2, 1977 - pubs.rsc.org
The competitive elimination (E2) and substitution (SN2) reactions of cyclohexyl tosylate with Triphenylphosphine are examined. Triphenylphosphine is taken to be representative of …
Number of citations: 0 pubs.rsc.org
GA Wheaton, DJ Burton - The Journal of Organic Chemistry, 1983 - ACS Publications
The reaction between nonstabilized alkylidenetriphenylphosphoranes and chlorodifluoromethane has been found to be a useful alternative to the Wittig reaction for the synthesis of …
Number of citations: 58 pubs.acs.org
GA Wheaton - 1976 - search.proquest.com
… When cyclohexylidenetriphenylphosphorane (13j was allowed to react with 6 in ether, filtration of the resultinq mixture qave a 90% yield of cyclohexyltriphenylphosphonium bromide (14)…
Number of citations: 2 search.proquest.com
M Nakano, S Atsuumi, Y Koike, H Morishima - 1990 - Taylor & Francis
… i react with an ylide prepared from cyclohexyltriphenylphosphonium bromide and butyllithium in 1,2-dimethoxyethane, to give an olefin (_5) in 61% …
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.